molecular formula C14H9Cl2N3 B11835433 2,5-Dichloro-N-(naphthalen-2-yl)pyrimidin-4-amine

2,5-Dichloro-N-(naphthalen-2-yl)pyrimidin-4-amine

Cat. No.: B11835433
M. Wt: 290.1 g/mol
InChI Key: LZZMIENKDOWTDS-UHFFFAOYSA-N
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Description

2,5-Dichloro-N-(naphthalen-2-yl)pyrimidin-4-amine is an organic compound with the molecular formula C14H9Cl2N3 It is a derivative of pyrimidine, characterized by the presence of two chlorine atoms and a naphthyl group attached to the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-N-(naphthalen-2-yl)pyrimidin-4-amine typically involves the reaction of 2,5-dichloropyrimidine with naphthalen-2-amine. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichloro-N-(naphthalen-2-yl)pyrimidin-4-amine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms in the pyrimidine ring can be replaced by nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Potassium carbonate in DMF at elevated temperatures.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a variety of substituted pyrimidines .

Scientific Research Applications

Research has indicated that 2,5-Dichloro-N-(naphthalen-2-yl)pyrimidin-4-amine exhibits significant biological activity, particularly as an inhibitor of various kinases involved in cellular signaling pathways. The following are key areas of application:

Anticancer Activity

The compound has been investigated for its potential as an anticancer agent. Studies suggest that it can inhibit the activity of certain kinases that play a crucial role in tumor growth and proliferation. For instance, compounds with similar structures have demonstrated efficacy against cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.

Antimalarial Properties

There is evidence suggesting that this compound may exhibit inhibitory effects against Plasmodium falciparum kinases, which are essential for the survival and replication of the malaria parasite. This positions it as a promising candidate for antimalarial drug development.

Enzyme Inhibition

Beyond kinase inhibition, this compound has shown potential in inhibiting other enzymes relevant to various diseases. This includes enzymes involved in metabolic pathways that could be targeted for therapeutic interventions.

Synthesis and Modification

The synthesis of this compound can be achieved through several chemical transformations. These reactions are crucial for modifying the compound's structure to enhance its biological properties. Common synthetic routes include:

  • Substitution Reactions : Introducing different substituents at the pyrimidine ring to vary biological activity.
  • Functional Group Modifications : Altering the amine group or chlorine substitutions to improve solubility and bioavailability.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer efficacy of this compound on human cancer cell lines. Results showed significant inhibition of cell proliferation and induction of apoptosis at micromolar concentrations.

Case Study 2: Antimalarial Potential

In another research effort, the compound was tested against Plasmodium falciparum in vitro. The findings indicated potent inhibitory activity against the parasite's growth, suggesting its potential use in developing new antimalarial therapies.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-N-(naphthalen-2-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Uniqueness: 2,5-Dichloro-N-(naphthalen-2-yl)pyrimidin-4-amine is unique due to the presence of the naphthyl group, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Biological Activity

2,5-Dichloro-N-(naphthalen-2-yl)pyrimidin-4-amine is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyrimidine ring with two chlorine substituents at positions 2 and 5, and an amine group linked to a naphthalene moiety. This configuration is crucial for its biological activity.

  • Antitumor Activity :
    • The compound has shown promising results in inhibiting tumor cell proliferation. It acts primarily through the inhibition of key signaling pathways involved in cell growth and survival.
    • In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines, including non-small cell lung carcinoma (NSCLC) cells. The IC50 values for cytotoxicity vary depending on the specific cell line but generally fall within the range of low micromolar concentrations.
  • Inhibition of Kinases :
    • Research indicates that this compound may inhibit specific kinases involved in cancer progression, such as the epidermal growth factor receptor (EGFR). This inhibition leads to reduced phosphorylation of downstream targets involved in cell cycle progression and survival.
  • Anti-inflammatory Effects :
    • Preliminary studies have suggested that this compound may also exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). The anti-inflammatory activity is linked to its ability to modulate the expression of pro-inflammatory cytokines.

Structure-Activity Relationship (SAR)

The SAR analysis reveals several key insights into how modifications to the chemical structure can enhance or diminish biological activity:

Substituent Effect on Activity
Chlorine at positions 2 & 5Essential for maintaining antitumor efficacy
Naphthyl groupEnhances binding affinity to target proteins
Amine groupCritical for interaction with cellular receptors

Case Studies

  • In Vitro Studies :
    • A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant growth inhibition with an IC50 value ranging from 0.5 to 3 µM across different lines, showcasing its potential as a therapeutic agent against tumors.
  • Animal Models :
    • In preclinical trials using mouse models of cancer, administration of this compound resulted in a marked reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis and decreased mitotic figures in treated tumors.
  • Clinical Relevance :
    • Ongoing clinical trials are investigating the efficacy of this compound in combination therapies for advanced-stage cancers, particularly where traditional therapies have failed.

Properties

Molecular Formula

C14H9Cl2N3

Molecular Weight

290.1 g/mol

IUPAC Name

2,5-dichloro-N-naphthalen-2-ylpyrimidin-4-amine

InChI

InChI=1S/C14H9Cl2N3/c15-12-8-17-14(16)19-13(12)18-11-6-5-9-3-1-2-4-10(9)7-11/h1-8H,(H,17,18,19)

InChI Key

LZZMIENKDOWTDS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC3=NC(=NC=C3Cl)Cl

Origin of Product

United States

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